N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide
CAS No.:
Cat. No.: VC13570637
Molecular Formula: C11H16N2O5S
Molecular Weight: 288.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16N2O5S |
|---|---|
| Molecular Weight | 288.32 g/mol |
| IUPAC Name | N-(3-methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide |
| Standard InChI | InChI=1S/C11H16N2O5S/c1-18-9-5-8-12(19(2,16)17)10-6-3-4-7-11(10)13(14)15/h3-4,6-7H,5,8-9H2,1-2H3 |
| Standard InChI Key | PSABQYAQENCZDC-UHFFFAOYSA-N |
| SMILES | COCCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C |
| Canonical SMILES | COCCCN(C1=CC=CC=C1[N+](=O)[O-])S(=O)(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Formula and IUPAC Nomenclature
The compound’s systematic IUPAC name is N-(3-methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide, with the molecular formula C₁₁H₁₅N₂O₅S and a molecular weight of 311.32 g/mol. The structure comprises:
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A methanesulfonamide backbone (–SO₂NH–).
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A 2-nitrophenyl group (–C₆H₄NO₂) attached to the sulfonamide nitrogen.
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A 3-methoxypropyl group (–CH₂CH₂CH₂OCH₃) as the second substituent on the nitrogen.
The presence of both electron-withdrawing (–NO₂) and electron-donating (–OCH₃) groups introduces unique electronic effects, influencing reactivity and intermolecular interactions .
Crystallographic and Conformational Analysis
While no direct crystallographic data exists for this compound, analogous sulfonamides exhibit distinct packing behaviors. For example, 3-((3-nitrophenyl)sulfonamido)propanoic acid crystallizes in a monoclinic system (P2₁/n) with lattice parameters a = 8.343(4) Å, b = 7.367(3) Å, and c = 31.532(14) Å . Key interactions include:
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Hydrogen bonds between sulfonamide NH and carboxylic oxygen (O1⋯N2: 2.617 Å).
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π-π stacking between aromatic rings (centroid-centroid distance: 3.535 Å) .
These observations suggest that N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide may adopt a similar layered structure stabilized by hydrogen bonding and aromatic interactions.
Synthetic Methodologies
General Sulfonamide Synthesis
Sulfonamides are typically synthesized via the reaction of sulfonyl chlorides with amines. For example, 3-((3-nitrophenyl)sulfonamido)propanoic acid was prepared using 3-nitrophenylsulfonyl chloride and β-alanine in a mixed solvent system . Adapting this approach, N-(3-Methoxypropyl)-N-(2-nitrophenyl)methanesulfonamide could be synthesized through:
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Step 1: Reaction of methanesulfonyl chloride with N-(3-methoxypropyl)-2-nitroaniline (CAS 149669-19-2).
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Step 2: Purification via recrystallization or column chromatography.
Optimization Challenges
Key challenges include:
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Steric hindrance from the bulky 3-methoxypropyl group, potentially slowing the nucleophilic attack on methanesulfonyl chloride.
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Competitive reactions at the nitro group, requiring controlled reaction conditions (e.g., low temperature, inert atmosphere).
Physicochemical Properties
Predicted Properties
Using computational tools and analog data:
| Property | Value/Description | Basis for Inference |
|---|---|---|
| LogP | 1.8–2.3 | Similar to [11C]celecoxib . |
| Solubility | ~50 µg/mL in DMSO | Nitroaniline derivatives. |
| Melting Point | 145–155°C | Sulfonamide thermal stability . |
Spectroscopic Characteristics
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IR Spectroscopy: Expected peaks at ~1350 cm⁻¹ (asymmetric SO₂ stretch) and ~1150 cm⁻¹ (symmetric SO₂ stretch).
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NMR (¹H):
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δ 8.1–8.3 ppm (aromatic protons, 2-nitrophenyl).
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δ 3.4–3.6 ppm (–OCH₃, singlet).
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